15beta-Hydroxy Cyproterone Acetate

Description

15β-Hydroxy Cyproterone Acetate (CAS: 65423-26-9, molecular formula: C₁₀H₁₈N₂O) is a hydroxylated derivative of cyproterone acetate (CPA), a steroidal anti-androgen and progestin widely used in hormonal therapies. CPA is known for its dual action: antagonizing androgen receptors (AR) and suppressing gonadotropin secretion, leading to testosterone suppression . This article focuses on comparisons between CPA and structurally or functionally related compounds, as direct data on 15β-Hydroxy Cyproterone Acetate remain scarce.

Properties

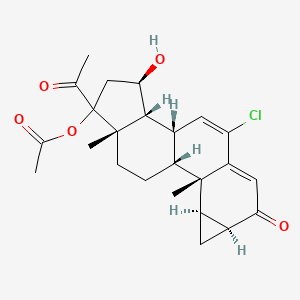

Molecular Formula |

C24H29ClO5 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

[(1R,2S,3R,5S,11R,12R,13R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14+,15+,16+,20+,21-,22-,23-,24?/m0/s1 |

InChI Key |

HRANPRDGABOKNQ-ZHXQGFQKSA-N |

Isomeric SMILES |

CC(=O)C1(C[C@H]([C@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@]34C)Cl)C)O)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Multi-Step Synthesis of Cyproterone Acetate

- Traditional synthetic routes to CPA involve 14 to 18 steps starting from steroidal precursors such as solasodine extracted from plants like Solanum laciniatum or Ait leaves.

- The process includes:

- Formation of 1,4,6-triene compounds with introduction of the 17α-acetoxyl group.

- Introduction of a methylene bridge between C1 and C2 (1,2-alpha-methylene).

- Epoxidation at the 6,7 position to form 6,7α-epoxy intermediates.

- Conversion of the epoxide into a 6-chloro-7-oxy compound.

- Final conversion to cyproterone acetate.

- Key reagents include chloroperoxybenzoic acid (m-CPBA) for epoxidation, trifluoromethyl sulfuryl chloride with lithium chloride for chlorination, and sodium acetate for acetylation.

- This method is documented with detailed reaction conditions, solvents (e.g., methylene dichloride), and purification steps such as recrystallization and chromatography.

Improved Synthetic Routes

- Improved methods reduce the number of steps from 18 to 14-16, enhancing yield and cost-effectiveness.

- One improvement involves earlier introduction of chlorine at C6 to avoid side reactions and reduce by-products.

- Another key improvement is the ring closure strategy to prevent opening of the 1,2-methylene bridge, thus increasing overall recovery up to 40% with quality meeting USP standards.

- These improvements streamline the process and make it more suitable for industrial scale-up.

Biocatalytic Hydroxylation of Cyproterone Acetate to 15beta-Hydroxy Cyproterone Acetate

The direct chemical synthesis of 15beta-Hydroxy Cyproterone Acetate is challenging due to the regio- and stereoselectivity required for hydroxylation at the 15beta position. Biocatalysis offers an efficient alternative.

Enzymatic Hydroxylation Using Bacillus megaterium Expressing CYP106A2

- The cytochrome P450 enzyme CYP106A2 from Bacillus megaterium ATCC 13368 is a highly regio- and stereoselective 15beta-hydroxylase for 3-oxo-Δ4-steroids, including CPA.

- The enzyme catalyzes hydroxylation specifically at the 15beta position, producing the main human metabolite 15beta-Hydroxy Cyproterone Acetate.

- Both in vitro (enzyme isolated) and in vivo (whole-cell biocatalyst) systems have been developed.

Process Development and Scale-Up

- Using recombinant Bacillus megaterium whole cells overexpressing CYP106A2, the conversion of CPA to 15beta-Hydroxy Cyproterone Acetate was optimized.

- Key process parameters:

- Substrate concentration: up to 1 mM CPA.

- Use of 2-hydroxypropyl-β-cyclodextrin to enhance substrate solubility and bioconversion efficiency.

- Reaction conditions: 50 mM potassium phosphate buffer, pH 7.4, 20% glycerol.

- Catalyst loading: 50–150 g/L wet cell weight (WCW).

- Conversion yields improved from 55% to 98%, with product titers reaching 0.43 g/L at 400 mL scale.

- Product inhibition was observed at high concentrations (>200 μM), necessitating process adjustments such as cell recycling and substrate feeding strategies.

- The process was successfully scaled from shake flasks to bench-top bioreactors, demonstrating industrial feasibility.

- The enzymatic method is considered green, cost-effective, and highly selective compared to chemical hydroxylation.

Comparative Summary Table of Preparation Methods

| Aspect | Chemical Synthesis of CPA (Precursor) | Biocatalytic Hydroxylation to 15β-Hydroxy CPA |

|---|---|---|

| Starting Material | Steroidal precursors (e.g., solasodine) | Cyproterone acetate (synthetic) |

| Number of Steps | 14–18 steps | Single-step enzymatic hydroxylation |

| Key Reagents | m-CPBA, trifluoromethyl sulfuryl chloride, sodium acetate | Recombinant Bacillus megaterium expressing CYP106A2 |

| Reaction Conditions | Organic solvents, elevated temperatures | Aqueous buffer, ambient temperature |

| Selectivity | Requires careful control, risk of side products | High regio- and stereoselectivity at 15β position |

| Yield | Moderate to high depending on route | Up to 98% conversion under optimized conditions |

| Scale-up Potential | Industrially established but complex | Demonstrated at bioreactor scale with further optimization possible |

| Environmental Impact | Use of hazardous reagents and solvents | Green, sustainable biocatalysis |

| Product Purity | Requires chromatography and recrystallization | High purity, suitable for pharmaceutical use |

Detailed Reaction Scheme Highlights (Chemical Synthesis)

- Starting from 17α-hydroxy-4-pregnene-3,20-diketone (II), dehydrogenation forms 17α-hydroxy-1,4-pregnene-diene-3,20-diketone (III).

- Introduction of a methylene bridge between C1 and C2 yields 17α-hydroxy-1α,2α-methylene-4-pregnene-3,20-diketone (IV).

- Epoxidation at C6 and C7 forms 6,7α-epoxy intermediates.

- Chlorination converts the epoxide to a 6-chloro-7-oxy compound.

- Final acetylation and purification produce cyproterone acetate.

- This synthetic sequence reduces by-products and improves yield by avoiding ring opening and side reactions.

Biocatalytic Process Parameters and Results

| Parameter | Value/Condition |

|---|---|

| Enzyme | CYP106A2 from Bacillus megaterium |

| Substrate | Cyproterone acetate (CPA) |

| Substrate concentration | Up to 1 mM |

| Catalyst loading | 50–150 g/L wet cell weight (WCW) |

| Co-solvent | 2-hydroxypropyl-β-cyclodextrin (to enhance solubility) |

| Buffer | 50 mM potassium phosphate, pH 7.4 |

| Temperature | Ambient (~25 °C) |

| Conversion yield | Up to 98% |

| Product titer | 0.43 g/L (400 mL scale) |

| Product inhibition threshold | >200 μM 15β-Hydroxy CPA inhibits enzyme activity |

| Scale-up | Successful from shake flask to bench-top bioreactor |

Chemical Reactions Analysis

15beta-Hydroxy Cyproterone Acetate undergoes hydroxylation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP3A4 . This hydroxylation occurs at the 15beta position of cyproterone acetate. The compound can also undergo other types of reactions such as oxidation and reduction, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from these reactions is 15beta-Hydroxy Cyproterone Acetate itself .

Scientific Research Applications

Hormonal Therapies

15beta-Hydroxy Cyproterone Acetate is primarily recognized for its role in managing androgen-dependent conditions. Its applications include:

- Treatment of Hirsutism : It is used to reduce excessive hair growth in women by inhibiting the effects of androgens.

- Acne Management : The compound helps treat acne by addressing high androgen levels that contribute to the condition.

- Hormonal Contraceptives : Its progestational activity makes it suitable for incorporation into contraceptive formulations.

- Transgender Hormone Therapy : It is utilized in gender-affirming treatments to suppress male secondary sexual characteristics.

Pharmacological Insights

The pharmacokinetics of 15beta-Hydroxy Cyproterone Acetate reveal important information about its efficacy and metabolism:

- Bioavailability : After oral administration, the bioavailability of cyproterone acetate is nearly complete (88%), with 15beta-Hydroxy Cyproterone Acetate levels peaking within hours post-administration .

- Half-life : The compound exhibits a terminal half-life similar to its parent compound, indicating that its pharmacological effects can be sustained over time .

Case Studies

Several case studies highlight the clinical implications of 15beta-Hydroxy Cyproterone Acetate:

- Cyproterone Acetate-Induced Hepatitis : A study documented a case where a patient developed acute hepatitis attributed to cyproterone acetate treatment, leading to the identification of 15beta-Hydroxy Cyproterone Acetate as a significant metabolite with retained antiandrogen activity but reduced progestational effects .

- Pharmacokinetic Studies : Research involving pharmacokinetic assessments has shown that after intramuscular administration, maximum serum levels of both cyproterone acetate and its metabolite were reached within days, emphasizing the importance of dosing regimens in therapeutic contexts .

Synthesis and Production

The synthesis of 15beta-Hydroxy Cyproterone Acetate typically involves bioconversion processes that leverage enzymatic pathways for improved yield. Recent advancements have achieved up to 98% conversion efficiency using CYP106A2 enzymes in bioreactor systems, indicating potential for large-scale production .

Mechanism of Action

15beta-Hydroxy Cyproterone Acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to them . This suppression of androgen activity leads to reduced levels of luteinizing hormone, which in turn reduces testosterone levels . The compound retains its antiandrogen activity but has reduced progestational activity compared to cyproterone acetate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyproterone Acetate vs. Spironolactone

- Key Findings: CPA exhibits stronger LDL-lowering effects and faster testosterone suppression, while spironolactone uniquely elevates HDL. Both reduce atherogenic markers, but CPA’s progestogenic properties may enhance cardiovascular risk modulation .

Cyproterone Acetate vs. Leuprolide Acetate

- Key Findings : Both achieve comparable testosterone suppression in transgender women, but CPA’s HDL-lowering effect (contrary to some studies ) may influence cardiovascular safety .

Cyproterone Acetate vs. Medroxyprogesterone Acetate

- Key Findings : CPA is equally effective for hot flashes but offers additional anti-androgenic benefits .

Cyproterone Acetate vs. Non-Steroidal Anti-Androgens (e.g., Bicalutamide, Hydroxyflutamide)

- Key Findings: CPA’s steroidal structure confers partial AR agonism, unlike non-steroidal agents.

Cyproterone Acetate vs. Finasteride

- Key Findings : CPA provides broader androgen suppression but carries higher hepatic and endocrine risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.